(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one

Chiral amine synthesis Diastereoselective reductive amination Dianhydrohexitol building blocks

(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one (CAS 13241-38-8, MF C6H8O4, MW 144.12), also catalogued as 1,4:3,6-Dianhydro-L-sorbose, is a rigid, cis-fused bicyclic lactone derived from L-sorbose dehydration. Belonging to the dianhydrohexitol family of carbohydrate-derived chiral pool building blocks, this compound features a single free hydroxyl at the C6 position and a ketone at C3, distinguishing it from the fully reduced diols isomannide and isosorbide.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Cat. No. B14042971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(=O)CO2)O
InChIInChI=1S/C6H8O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3,5-7H,1-2H2/t3-,5+,6+/m0/s1
InChIKeyDBJHHAAUYAIFCX-OTWZMJIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one (CAS 13241-38-8): Procurement-Grade Chiral Bicyclic Lactone for Stereospecific Synthesis


(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one (CAS 13241-38-8, MF C6H8O4, MW 144.12), also catalogued as 1,4:3,6-Dianhydro-L-sorbose, is a rigid, cis-fused bicyclic lactone derived from L-sorbose dehydration . Belonging to the dianhydrohexitol family of carbohydrate-derived chiral pool building blocks, this compound features a single free hydroxyl at the C6 position and a ketone at C3, distinguishing it from the fully reduced diols isomannide and isosorbide. Its stereochemically defined (3AS,6S,6AR) configuration and the electrophilic C3 carbonyl enable diastereoselective transformations—including reductive amination, nucleophilic addition, and ring expansion—that are not accessible with its D-fructose-derived diastereomer (3AS,6R,6AR) or with symmetrical diol analogs [1].

Why Generic Substitution Fails: Structural and Stereochemical Non-Interchangeability of (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one Among Dianhydrohexitols


Within the dianhydrohexitol class, compounds sharing the C6H8O4 formula cannot be considered functionally interchangeable. The target compound's (3AS,6S,6AR) configuration places the C6 hydroxyl in an endo orientation relative to the V-shaped bicyclic cavity, while the C3 ketone provides a single electrophilic site distinct from the two hydroxyl groups of isomannide and isosorbide [1]. Its L-sorbose-derived stereochemistry yields opposite enantiomeric series to D-fructose-derived (3AS,6R,6AR)-dianhydrofructose (CAS 13241-40-2), and reductive alkylation of these diastereomers gives divergent product distributions: 1,4:3,6-dianhydro-L-sorbose reacts stereospecifically to a single monoamine product, whereas 1,4:3,6-dianhydro-D-fructose produces a mixture of D-manno and D-gluco monoamines [2]. Furthermore, the compound's LogP of approximately −1 and a single hydrogen bond donor (vs. two for isomannide/isosorbide) modulate its pharmacokinetic properties when incorporated into drug candidates [3]. Procurement without verifying the exact (3AS,6S,6AR) stereochemistry risks incorporating the wrong diastereomer, leading to failed stereocontrol, altered biological activity, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence: (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one Versus Comparators


Stereospecific Reductive Amination: Single Product from 1,4:3,6-Dianhydro-L-sorbose vs. Diastereomeric Mixture from D-Fructose Analog

In head-to-head reductive alkylation with 2-pentylamine and sodium borohydride, 1,4:3,6-dianhydro-L-sorbose (the target compound) reacts stereospecifically to yield exclusively N-2-pentyl-5-amino-5-deoxy-1,4:3,6-dianhydro-D-sorbitol as a single diastereomer. Under identical conditions, 1,4:3,6-dianhydro-D-fructose (CAS 13241-40-2) gives an unresolvable mixture of D-manno and D-gluco monoamines [1]. This constitutes a direct, experimentally verified differentiation: the target compound provides a single stereochemically pure product, whereas its closest diastereomer delivers a product mixture unsuitable for stereochemically defined downstream applications.

Chiral amine synthesis Diastereoselective reductive amination Dianhydrohexitol building blocks

Functional Group Complementarity: C3 Ketone Enables Nucleophilic 1,2-Migration/Ring Expansion Unavailable to Isomannide and Isosorbide

The target compound's C3 ketone functionality is the essential prerequisite for TMSOTf-induced carbonyl nucleophilic 1,2-migration/ring expansion to generate chiral furopyran-β-one analogs. This reaction proceeds from 1,4:3,6-dianhydrofructose (the 6R diastereomer) but requires the ketone electrophile present in dianhydro-L-sorbose. Symmetrical diols isomannide and isosorbide, lacking a carbonyl, cannot undergo this transformation. The resulting furopyran-β-ones bearing chloro or fluoro substituents demonstrated significant in vitro antifungal activity against dermatophytes, particularly Microsporum canis CMCC(F)M3d [1]. Although the published study utilized the D-fructose-derived diastereomer, the reaction mechanism—predicated on the C3 ketone—applies identically to the target (3AS,6S,6AR) compound, which provides the enantiomeric product series.

Furopyran-3-one synthesis Carbonyl 1,2-migration Antifungal heterocycles

Hydrogen Bond Donor Count and LogP Differentiation from Isosorbide and Isomannide: Implications for P2 Ligand Design in HIV-1 Protease Inhibitors

The target compound possesses one hydrogen bond donor (the C6 OH) and a calculated LogP of approximately −1 [1], compared to two hydrogen bond donors and LogP ~ −1.2 for both isosorbide and isomannide [2][3]. In the context of HIV-1 protease inhibitor P2 ligand design, isosorbide-derived ligands achieve IC50 values of 0.05–0.43 nM through an extensive hydrogen-bonding network with backbone atoms [4], while the clinically validated bis-THF P2 ligand in darunavir (Ki = 16 pM, antiviral IC50 = 4.1 nM) leverages its bicyclic oxygen-rich scaffold for backbone binding [5]. The target compound's single H-bond donor and ketone acceptor offer a differentiated hydrogen-bonding profile that may reduce desolvation penalty while retaining the rigid bicyclic scaffold critical for pre-organized binding—a design feature not achievable with isosorbide's two hydroxyls or bis-THF's ether-only architecture.

HIV-1 protease inhibitors P2 ligand design Physicochemical property optimization Hydrogen bonding

Enantiomeric Series Control: L-Sorbose-Derived (3AS,6S,6AR) Scaffold Provides Access to Opposite Enantiomeric Products vs. D-Fructose-Derived (3AS,6R,6AR) Analog

The target compound, derived from L-sorbose, provides the (3AS,6S,6AR) absolute configuration, which is the enantiomeric opposite of products derived from D-fructose-based (3AS,6R,6AR)-dianhydrofructose (CAS 13241-40-2). In the Henry reaction of nitroalkyls with dianhydrofructose (the D-series), 2-C-nitroalkyl-1,4:3,6-dianhydromannitols are obtained with high stereoselectivity, and subsequent hydrogenation yields vicinal amino alcohols with defined D-manno configuration confirmed by single-crystal X-ray analysis [1]. The target L-sorbose-derived scaffold would yield the corresponding L-ido/enantiomeric amino alcohol series, opening access to the opposite stereochemical space. This is not a minor variation: enantiomeric ligands typically exhibit profoundly different biological activities, as demonstrated by the stringent stereochemical requirements of the darunavir bis-THF P2 ligand, where only the (3R,3aS,6aR) enantiomer achieves picomolar Ki values [2].

Enantiomeric series selection Chiral pool synthesis Dianhydrohexitol stereochemistry Asymmetric synthesis

Optimal Application Scenarios for (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of Single-Diastereomer Chiral Amine Ligands via Reductive Amination

For asymmetric catalysis and chiral ligand development programs requiring diastereomerically pure amino alcohols, the target compound's demonstrated stereospecific reductive amination—producing exclusively the N-2-pentyl-5-amino-5-deoxy-1,4:3,6-dianhydro-D-sorbitol product—eliminates the need for diastereomer separation that is mandatory when using 1,4:3,6-dianhydro-D-fructose, which yields an unresolvable mixture of D-manno and D-gluco monoamines . This translates to higher isolated yields, reduced solvent consumption, and faster route development. Recommended procurement scenario: programs synthesizing chiral N-alkylated dianhydrohexitol amines for use as basic organocatalysts or chiral auxiliaries.

Gateway Scaffold for Furopyran-3-one Antifungal Lead Optimization via Carbonyl 1,2-Migration/Ring Expansion

The C3 ketone of the target compound is the indispensable functional group for TMSOTf-induced carbonyl nucleophilic 1,2-migration/ring expansion to chiral furopyran-β-ones—a transformation impossible from isomannide or isosorbide (which lack a carbonyl) . Halogenated furopyran-β-one derivatives from the analogous D-fructose series have demonstrated significant in vitro activity against dermatophytes including Microsporum canis . Procurement of the target enables exploration of the L-enantiomeric furopyran-3-one series for antifungal SAR studies, particularly against Trichophyton rubrum and Epidermophyton floccosum, where the D-series has already shown promising inhibitory activity.

Next-Generation HIV-1 Protease Inhibitor P2 Ligand Design with Differentiated H-Bond Donor Profile

The target compound occupies a unique physicochemical niche among bicyclic P2 ligand scaffolds: one hydrogen bond donor (vs. zero for bis-THF in darunavir; two for isosorbide) and a slightly elevated LogP (~−1 vs. −1.2 for isosorbide/isomannide) are expected to modulate both backbone hydrogen-bonding and membrane permeability . The rigid furo[3,2-b]furan core preserves the pre-organized binding geometry critical for picomolar potency, while the single free hydroxyl enables selective derivatization (carbamate formation, esterification) without competitive reactivity at a second OH. This scaffold is positioned for structure-based design of PIs targeting drug-resistant HIV-1 variants where optimized pharmacokinetics and maintained backbone binding are required .

L-Enantiomeric Series Chiral Building Block for Patent Diversification and SAR Expansion

For pharmaceutical patent strategies and comprehensive SAR exploration requiring both enantiomeric series of dianhydrohexitol-derived intermediates, the target compound provides the only commercially catalogued entry to the L-sorbose-derived (3AS,6S,6AR) scaffold . The corresponding D-fructose-derived (3AS,6R,6AR) scaffold (CAS 13241-40-2) yields D-manno-configured products, as confirmed by X-ray crystallography of Henry reaction-derived amino sugars . Access to both enantiomeric series is critical given that HIV-1 protease inhibitors such as darunavir exhibit stringent stereochemical requirements, with only the (3R,3aS,6aR)-bis-THF enantiomer achieving picomolar binding affinity . Procurement enables generation of L-ido configured lead compounds for biological evaluation and intellectual property diversification.

Quote Request

Request a Quote for (3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.